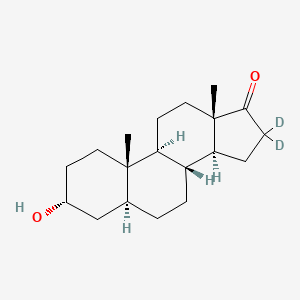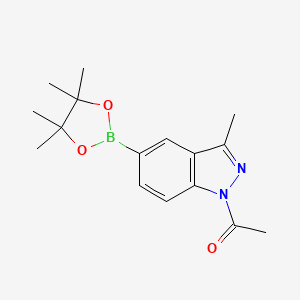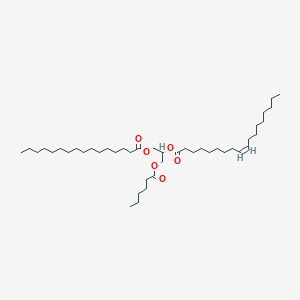
(2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxirane ring, a morpholine moiety, and a phenyl group, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxirane ring: This can be achieved through the reaction of an appropriate epoxide precursor with a base.
Introduction of the morpholine moiety: This step involves the reaction of the intermediate with morpholine under controlled conditions.
Attachment of the phenyl group: This can be done through a Friedel-Crafts acylation reaction, where the phenyl group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
(2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid can be compared with other compounds that have similar structural features, such as:
- Epoxides with different substituents.
- Morpholine derivatives with varying functional groups.
- Phenyl-containing compounds with different linkages.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H20N2O6 |
|---|---|
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
(2S,3S)-3-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C17H20N2O6/c20-15(13-14(25-13)17(22)23)18-12(10-11-4-2-1-3-5-11)16(21)19-6-8-24-9-7-19/h1-5,12-14H,6-10H2,(H,18,20)(H,22,23)/t12-,13-,14-/m0/s1 |
Clave InChI |
GMVUXHDAECRJPN-IHRRRGAJSA-N |
SMILES isomérico |
C1COCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3[C@H](O3)C(=O)O |
SMILES canónico |
C1COCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3C(O3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


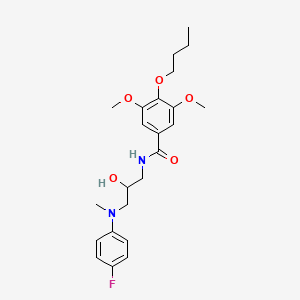
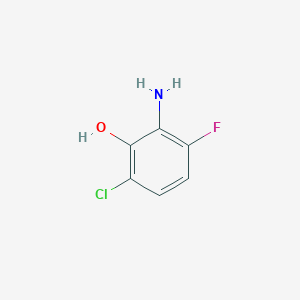
![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)
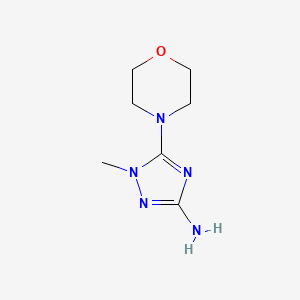
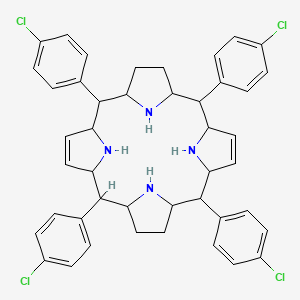


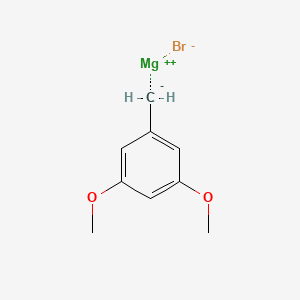
![Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-](/img/structure/B13406122.png)

![[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B13406137.png)
